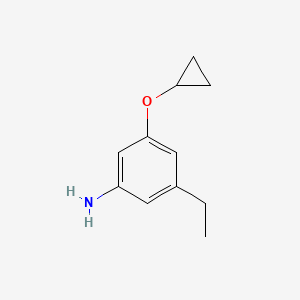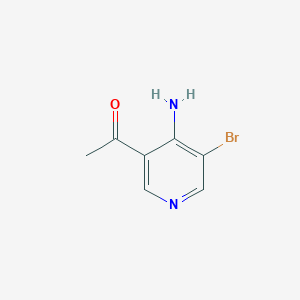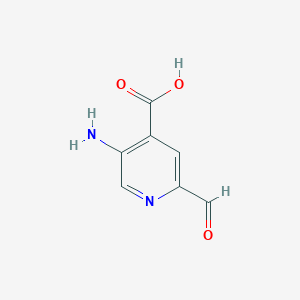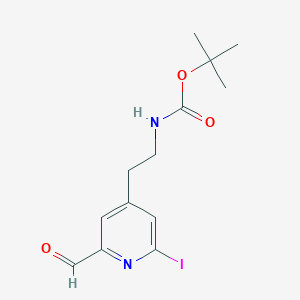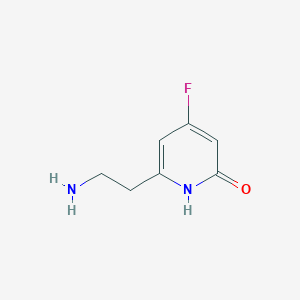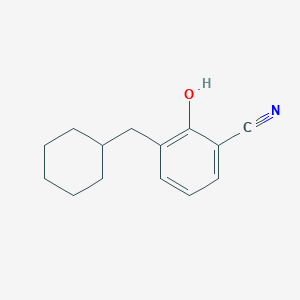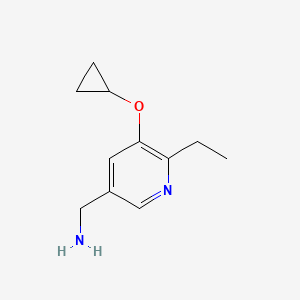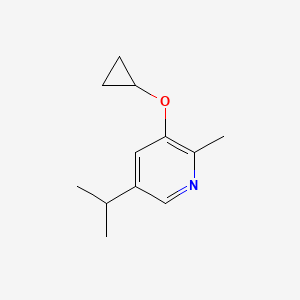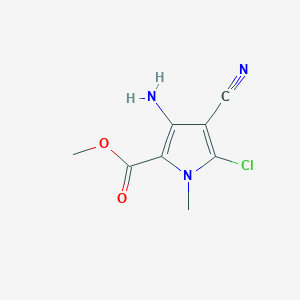
2-Hydroxy-4-(methylthio)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxy-4-(methylsulfanyl)benzene-1-sulfonamide is an organosulfur compound with the molecular formula C7H9NO3S2 This compound is characterized by the presence of a hydroxy group, a methylsulfanyl group, and a sulfonamide group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-4-(methylsulfanyl)benzene-1-sulfonamide typically involves the following steps:
Formation of the Sulfonyl Chloride: The starting material, 4-methylthiophenol, is reacted with chlorosulfonic acid to form 4-(methylsulfanyl)benzenesulfonyl chloride.
Amination: The sulfonyl chloride is then reacted with ammonia or an amine to form the corresponding sulfonamide.
Hydroxylation: Finally, the compound undergoes hydroxylation to introduce the hydroxy group at the 2-position of the benzene ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Hydroxy-4-(methylsulfanyl)benzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Substitution: The hydroxy group can participate in electrophilic aromatic substitution reactions.
Reduction: The sulfonamide group can be reduced to an amine under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used for the reduction of the sulfonamide group.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Substitution: Halogenated or nitrated derivatives.
Reduction: Corresponding amines.
Aplicaciones Científicas De Investigación
2-Hydroxy-4-(methylsulfanyl)benzene-1-sulfonamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting bacterial infections.
Materials Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies investigating the biological activity of sulfonamide derivatives, including their antimicrobial and enzyme inhibition properties.
Mecanismo De Acción
The mechanism of action of 2-Hydroxy-4-(methylsulfanyl)benzene-1-sulfonamide involves its interaction with specific molecular targets. In the case of its antimicrobial activity, the compound acts as a competitive inhibitor of bacterial enzyme dihydropteroate synthetase. This enzyme is crucial for the synthesis of folic acid in bacteria, and its inhibition leads to the disruption of bacterial growth and replication.
Comparación Con Compuestos Similares
Similar Compounds
4-Hydroxybenzenesulfonamide: Lacks the methylsulfanyl group.
2-Hydroxy-4-(methylsulfanyl)benzenesulfonic acid: Contains a sulfonic acid group instead of a sulfonamide group.
2-Hydroxy-4-(methylsulfanyl)benzaldehyde: Contains an aldehyde group instead of a sulfonamide group.
Uniqueness
2-Hydroxy-4-(methylsulfanyl)benzene-1-sulfonamide is unique due to the presence of both a hydroxy group and a methylsulfanyl group on the benzene ring, along with the sulfonamide group. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C7H9NO3S2 |
|---|---|
Peso molecular |
219.3 g/mol |
Nombre IUPAC |
2-hydroxy-4-methylsulfanylbenzenesulfonamide |
InChI |
InChI=1S/C7H9NO3S2/c1-12-5-2-3-7(6(9)4-5)13(8,10)11/h2-4,9H,1H3,(H2,8,10,11) |
Clave InChI |
PMKGZPUJAYMVGC-UHFFFAOYSA-N |
SMILES canónico |
CSC1=CC(=C(C=C1)S(=O)(=O)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


